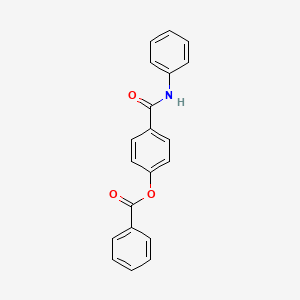

![molecular formula C20H15N3O2 B5576309 3-methyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5576309.png)

3-methyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that has been extensively researched for its potential as a therapeutic agent. This compound is also known as GSK-3 inhibitor and is a potent inhibitor of glycogen synthase kinase-3 (GSK-3).

科学的研究の応用

Nonaqueous Capillary Electrophoresis of Imatinib Mesylate and Related Substances

The study developed a nonaqueous capillary electrophoretic separation for imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine and others. This method is significant for quality control in pharmaceuticals, showing the application of related chemical compounds in analytical chemistry and pharmaceutical analysis. The optimized conditions allowed for effective separation and analysis, emphasizing the utility of these compounds in enhancing sensitivity and specificity in drug quality control processes (Ye et al., 2012).

Pyridyl Substituted Benzamides with Aggregation Enhanced Emission

This research introduced pyridyl substituted benzamides exhibiting aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. The study reveals the compounds' luminescent properties in various solvents and their mechanochromic behavior, illustrating their potential in developing new luminescent materials for sensors and optoelectronic devices. The findings highlight the versatility of pyridyl substituted benzamides in scientific research, particularly in materials science and nanotechnology (Srivastava et al., 2017).

VEGFR-2 Inhibition by Benzamide Derivatives

The substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides were identified as potent inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2). This discovery showcases the application of benzamide derivatives in cancer research, contributing to the development of novel anticancer agents targeting angiogenesis. The study underscores the compounds' potential in therapeutic interventions for cancer, emphasizing the role of chemical compounds in advancing oncology research (Borzilleri et al., 2006).

Histone Deacetylase Inhibition for Cancer Therapy

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an isotype-selective histone deacetylase (HDAC) inhibitor, demonstrating significant potential in cancer treatment. By selectively inhibiting HDACs, MGCD0103 induces cancer cell apoptosis and cell cycle arrest, highlighting the compound's therapeutic applications in oncology. This research points to the broader implications of benzamide derivatives in developing targeted cancer therapies (Zhou et al., 2008).

作用機序

特性

IUPAC Name |

3-methyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2/c1-13-3-2-4-15(11-13)19(24)22-16-5-6-18-17(12-16)23-20(25-18)14-7-9-21-10-8-14/h2-12H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBZXKCDLYGLFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5576245.png)

![1-(3-{[(5-chloro-1,3-benzoxazol-2-yl)thio]methyl}-4-methoxyphenyl)ethanone](/img/structure/B5576252.png)

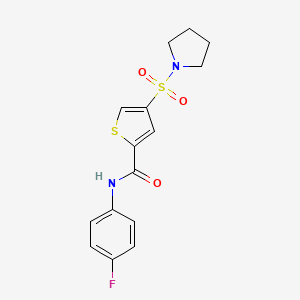

![N-[(3S*,4R*)-4-isopropyl-1-(8-methoxy-2-quinolinyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5576259.png)

![ethyl 1-[(2-methoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5576260.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5576266.png)

![4-[3-methyl-1-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5576269.png)

![N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-furamide](/img/structure/B5576284.png)

![N-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5576294.png)

![1-(methylsulfonyl)-N-[3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5576300.png)

![4-[(4-tert-butylbenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5576303.png)

![(4aR*,7aS*)-1-methyl-4-[3-(2-pyridinylmethoxy)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5576327.png)

![9b-nitro-4a,5,9b,9c-tetrahydro[1,3]oxazolo[3',2':1,4]azeto[2,3-b]indole](/img/structure/B5576335.png)